molecular formula C16H11BrN2O3 B433114 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331950-32-4

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B433114
CAS RN: 331950-32-4
M. Wt: 359.17g/mol
InChI Key: HQTWOJWKEAIUFT-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of heterocyclic compound . It was synthesized in 86% yield by a one-pot multicomponent reaction of 3-bromobenzaldehyde, malononitrile, and dimedone using 10 mol % urea as an organo-catalyst at room temperature .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction is characterized by operational simplicity, high yields, and an easy work-up process .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group C 2/c with the unit-cell parameters: a= 23.557 (2), b= 9.2963 (7), c= 15.7502 (12) Å, β = 93.430 (8)o and Z = 8 . The packing between the molecules within the unit cell is stabilized by N-H…O and N-H…N type of intermolecular hydrogen interactions .


Chemical Reactions Analysis

The compound is a product of a multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone . The reaction is facilitated by the use of a catalyst .

Future Directions

The compound and its derivatives have potential pharmacological properties . Therefore, future research could focus on exploring these properties and developing potential applications in drug discovery .

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWOJWKEAIUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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